3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
CAS No.: 93803-27-1
Cat. No.: VC3857682
Molecular Formula: C9H11NO4S
Molecular Weight: 229.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93803-27-1 |
|---|---|
| Molecular Formula | C9H11NO4S |
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | 3-(3-formylpyridin-1-ium-1-yl)propane-1-sulfonate |
| Standard InChI | InChI=1S/C9H11NO4S/c11-8-9-3-1-4-10(7-9)5-2-6-15(12,13)14/h1,3-4,7-8H,2,5-6H2 |
| Standard InChI Key | SOPYNQPQCZIJCQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C=O |
| Canonical SMILES | C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Structural Descriptors
3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate is an ionic compound comprising a pyridinium ring substituted with a formyl group at the 3-position and a propane-1-sulfonate group at the 1-position. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 93803-27-1 | |
| Molecular Formula | ||
| Molecular Weight | 229.26 g/mol | |
| IUPAC Name | 3-(3-formylpyridin-1-ium-1-yl)propane-1-sulfonate | |
| SMILES | C1=CC(=CN+CCCS(=O)(=O)[O-])C=O | |
| InChIKey | SOPYNQPQCZIJCQ-UHFFFAOYSA-N |
The formyl group () introduces electrophilic reactivity, while the sulfonate () enhances water solubility and stabilizes the pyridinium cation through charge delocalization .
Spectroscopic and Computational Data
PubChem provides computed descriptors, including a topological polar surface area (PSA) of 87.2 Ų and an XLogP3 value of , indicating high polarity and limited lipid solubility. The compound’s UV-Vis spectrum (predicted) shows absorption maxima at 265 nm and 310 nm, consistent with π→π* transitions in the aromatic pyridinium system .
Physicochemical Properties
Solubility and Partitioning
Experimental solubility data are scarce, but computational models predict high aqueous solubility ( at 25°C) due to the sulfonate group’s hydrophilicity . The LogP () indicates negligible partitioning into nonpolar solvents .
Reactivity Profile
The formyl group participates in nucleophilic additions (e.g., with amines or hydrazines), enabling use as a crosslinker or precursor to Schiff bases. The sulfonate group may act as a leaving group under acidic conditions, though this requires experimental validation .
Applications and Research Findings
Electroplating and Surface Engineering
Analogous sulfonate-containing pyridinium compounds, such as 3-(1-pyridinio)-1-propanesulfonate, are established additives in bright nickel electroplating baths . The formyl derivative’s enhanced reactivity could improve deposition uniformity or corrosion resistance, though no direct studies confirm this .
Catalysis and Ionic Liquids
Pyridinium sulfonates serve as precursors for Brønsted acid ionic liquids (ILs). For example, 3-(1-pyridinio)-1-propanesulfonate catalyzes glycerol dehydration to acrolein with 82% yield at 320°C . The formyl group in 3-(3-formylpyridin-1-ium-1-yl)propane-1-sulfonate may facilitate covalent anchoring of catalysts to supports, enhancing recyclability .
Biochemical Research
While unreported for the formyl variant, non-formyl analogs are used in protein stabilization and phosphoprotein enrichment . The formyl group’s potential for bioconjugation (e.g., with amino groups in proteins) warrants exploration .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume